N-(4-mercaptophenyl)cyclopropanecarboxamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(4-mercaptophenyl)cyclopropanecarboxamide involves a reaction in tert-butyl alcohol at 90℃ for 1 hour . A suspension of compound A and cyclopropane carboxylic acid (4-mercapto-phenyl)-amide in t-butanol was degassed by evacuation, then flushed with nitrogen. The mixture was stirred at 90 C under nitrogen atmosphere for 1 hour then the solvent was removed in vacuo. The residue was dissolved in ethyl acetate and washed with an aqueous solution of potassium carbonate and sodium chloride. The organic extract was dried over magnesium sulphate, concentrated to a low volume and allowed to crystallize. The product was collected as colorless crystals .Molecular Structure Analysis

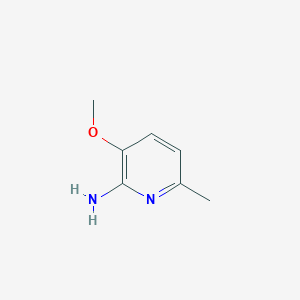

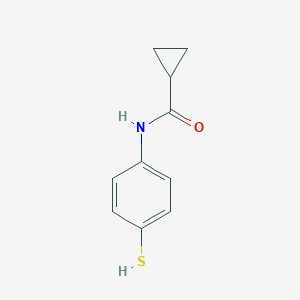

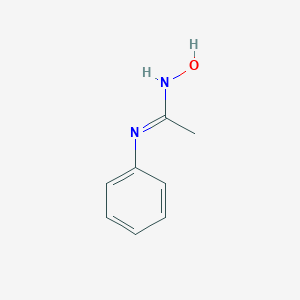

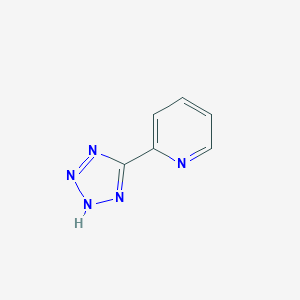

The molecular structure of N-(4-mercaptophenyl)cyclopropanecarboxamide is represented by the InChI string: InChI=1S/C10H11NOS/c12-10(7-1-2-7)11-8-3-5-9(13)6-4-8/h3-7,13H,1-2H2,(H,11,12) . The Canonical SMILES representation is: C1CC1C(=O)NC2=CC=C(C=C2)S .Physical And Chemical Properties Analysis

N-(4-mercaptophenyl)cyclopropanecarboxamide has a molecular weight of 193.27 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 2 . The Exact Mass is 193.05613515 g/mol and the Monoisotopic Mass is also 193.05613515 g/mol . The Topological Polar Surface Area is 30.1 Ų and the Heavy Atom Count is 13 .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques : A study by Harrop et al. (2003) discusses the synthesis of related compounds, N,N'-bis(2-mercaptophenyl)pyridine-2,6-dicarboxamide and N-2-mercaptophenyl-2'-pyridinecarboxamide, which are synthesized from 2-aminothiophenol and appropriate acid chlorides. This method is compatible with aromatic acid chlorides containing a heteroatom, indicating potential synthetic pathways for similar compounds (Harrop, Rodriguez, & Mascharak, 2003).

Modeling Enzymatic Activity : Tyler et al. (2003) explored the Co(III) complexes of a related compound, N,N'-bis(2-mercaptophenyl)pyridine-2,6-dicarboxamide, to understand the role of Cys-S oxidation in Co-containing nitrile hydratase. Their findings provide insight into the possible enzymatic roles of similar compounds (Tyler, Noveron, Olmstead, & Mascharak, 2003).

Catalysis in Chemical Ligation : Research by Cowper et al. (2015) on 3/4-mercaptobenzyl sulfonates, which are structurally related, reveals their use as catalysts for native chemical ligation. This suggests potential catalytic applications for N-(4-mercaptophenyl)cyclopropanecarboxamide in similar contexts (Cowper, Sze, Premdjee, Bongat White, Hacking, & Macmillan, 2015).

Pharmaceutical Synthesis : Mekhael et al. (2011) discussed the synthesis of cyclopropanecarboxamides, suggesting that similar methods might be applicable for synthesizing N-(4-mercaptophenyl)cyclopropanecarboxamide for potential use in pharmaceuticals (Mekhael, Linden, & Heimgartner, 2011).

Conversion in Co(III) Complexes : The work of Tyler et al. (2001) on the conversion of azomethine moiety to carboxamido group in Co(III) complexes using a similar ligand can provide insights into the reactivity of related compounds under similar conditions (Tyler, Olmstead, & Mascharak, 2001).

Characterization of Related Compounds : The study by Özer et al. (2009) on N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including structural characterization and synthesis methods, could inform the study of similar compounds like N-(4-mercaptophenyl)cyclopropanecarboxamide (Özer, Arslan, VanDerveer, & Külcü, 2009).

Antidopaminergic Agent Synthesis : Yamaguchi et al. (2003) describe the enantioselective synthesis of cyclopropanecarboxamides as antidopaminergic agents, demonstrating potential pharmaceutical applications for similar compounds (Yamaguchi, Kazuta, Abe, Matsuda, & Shuto, 2003).

Palladium-Catalyzed Arylation of Cyclopropanes : Parella et al. (2013) discuss the Pd-catalyzed direct arylation of C(sp3)-H bonds in cyclopropanes to produce cyclopropanecarboxamides, which could be relevant for modifying compounds like N-(4-mercaptophenyl)cyclopropanecarboxamide (Parella, Gopalakrishnan, & Babu, 2013).

Eigenschaften

IUPAC Name |

N-(4-sulfanylphenyl)cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c12-10(7-1-2-7)11-8-3-5-9(13)6-4-8/h3-7,13H,1-2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWSVARXVWRFLLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=C(C=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587363 | |

| Record name | N-(4-Sulfanylphenyl)cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-mercaptophenyl)cyclopropanecarboxamide | |

CAS RN |

639090-54-3 | |

| Record name | N-(4-Sulfanylphenyl)cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B183308.png)

![6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B183312.png)

![Thieno[3,2-b]pyridin-6-ol](/img/structure/B183330.png)